2-(Difluoromethyl)-3,5-dimethoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. DFBA is a white crystalline powder with a molecular formula of C10H10F2O4 and a molecular weight of 234.18 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. This compound has also been shown to exhibit low toxicity, making it a promising candidate for further development as a pharmaceutical agent.
Advantages and Limitations for Lab Experiments
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has several advantages for use in laboratory experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid, including further studies on its antitumor and anti-inflammatory activity, as well as its potential applications in other fields such as material sciences and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Synthesis Methods
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with trifluoroacetic anhydride and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high purity of over 99%.
Scientific Research Applications
2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmaceuticals, where it has been shown to exhibit potent antitumor activity against a range of cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Properties
IUPAC Name |
2-(difluoromethyl)-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYBILAYSZJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.